molecular formula C14H22F3N3O B2951183 N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide CAS No. 2190194-88-6

N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide

Cat. No. B2951183
M. Wt: 305.345
InChI Key: DHYAWDXMVYFTKP-LBPRGKRZSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide , also known by its chemical formula C₁₆H₂₀F₃N₃O , is a synthetic compound with potential pharmacological applications. Its systematic name provides insights into its structure: it contains a cyclohexyl group, a trifluoromethylbutyl group, and an aminoacetamide moiety.



Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry techniques. Researchers typically employ multi-step reactions, including amidation , alkylation , and cyanation . Precursors are carefully selected to achieve the desired stereochemistry and functional groups.



Molecular Structure Analysis

The molecular structure of N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide reveals the following key features:



  • A cyclohexyl ring, providing rigidity and hydrophobicity.

  • A trifluoromethylbutyl side chain, potentially influencing lipophilicity and receptor interactions.

  • An aminoacetamide group, suggesting potential interactions with enzymes or receptors.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as hydrolysis , oxidation , or conjugation . Understanding its reactivity is crucial for predicting its behavior in biological systems.



Physical And Chemical Properties Analysis


  • Physical State : It likely exists as a white crystalline solid .

  • Melting Point : The compound’s melting point is essential for formulation and stability.

  • Solubility : Its solubility in various solvents impacts bioavailability.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is crucial for safe use.

  • Handling Precautions : Researchers should follow standard laboratory safety protocols.


Future Directions

Further investigations are warranted:



  • Biological Activity : Explore its effects on cellular processes.

  • Drug Development : Assess its potential as a therapeutic agent.

  • Structure-Activity Relationship : Investigate structural modifications for improved properties.


properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3N3O/c1-10(2)12(14(15,16)17)19-8-11(21)20-13(9-18)6-4-3-5-7-13/h10,12,19H,3-8H2,1-2H3,(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAWDXMVYFTKP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)NCC(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)NCC(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide

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